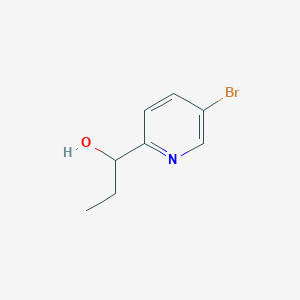
2-Pyridinemethanol, 5-bromo-alpha-ethyl-
Descripción general
Descripción
2-Pyridinemethanol, 5-bromo-alpha-ethyl- is a chemical compound that is widely used in scientific research. It is a derivative of pyridine and has a molecular formula of C8H10BrNO. The compound is known to exhibit various biochemical and physiological effects and has been extensively studied for its potential applications in the field of medicine and biotechnology.
Aplicaciones Científicas De Investigación
Biochemical Reagent
“1-(5-bromopyridin-2-yl)propan-1-ol” can be used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in biological material or organic compound research related to life sciences .
Precursor for Pharmaceutical Medicines
Chiral heterocyclic alcohols, which “1-(5-bromopyridin-2-yl)propan-1-ol” is a part of, are important precursors for the production of pharmaceutical medicines . These compounds can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies .
Synthesis of Natural Products
In addition to pharmaceuticals, chiral heterocyclic alcohols are also used in the production of natural products . These compounds can be used to synthesize a wide range of natural substances, including those found in plants, animals, and microorganisms .
Production of Pyranone
“(S)-1-(furan-2-yl)propan-1-ol”, a compound similar to “1-(5-bromopyridin-2-yl)propan-1-ol”, can be used in the production of pyranone . Pyranones are important compounds used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Synthesis of Sugar Analogues
As mentioned above, pyranone, which can be produced from compounds similar to “1-(5-bromopyridin-2-yl)propan-1-ol”, is used in the synthesis of sugar analogues . Sugar analogues are compounds that mimic the structure of sugars and can have various applications in medicinal chemistry .
Synthesis of Antibiotics
Pyranone is also used in the synthesis of antibiotics . Antibiotics are drugs that fight infections caused by bacteria. The synthesis of new antibiotics is crucial in the fight against antibiotic resistance .
Production of Tirantamycines
Tirantamycines are a group of compounds that have shown antitumor activity . Pyranone, which can be produced from compounds similar to “1-(5-bromopyridin-2-yl)propan-1-ol”, is used in the synthesis of these compounds .
Synthesis of Anticancer Drugs
Finally, pyranone is used in the synthesis of anticancer drugs . The development of new anticancer drugs is a key area of research in the fight against cancer .
Propiedades
IUPAC Name |
1-(5-bromopyridin-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVVFDVIZCJRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinemethanol, 5-bromo-alpha-ethyl- | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide](/img/structure/B2534290.png)
![2,4-dichloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2534291.png)
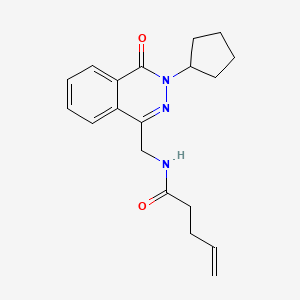

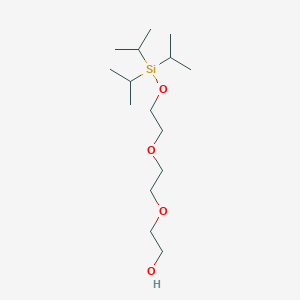
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2534298.png)
![7-Methylsulfonyl-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2534300.png)
![2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid](/img/structure/B2534301.png)
![2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2534303.png)

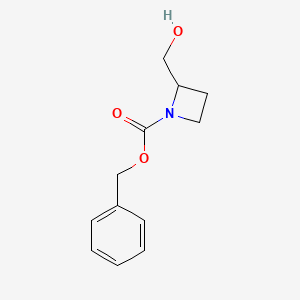
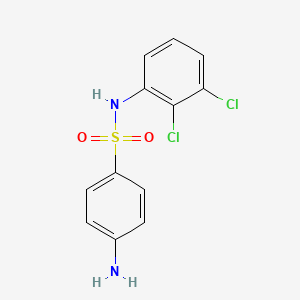
![4-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2534309.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide](/img/structure/B2534313.png)